(2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one

Physicochemical Property Prediction Lipophilicity Drug Design

The compound (2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one (CAS 313362-12-8) is a synthetic, adamantyl-substituted chalcone featuring a 1,3-diphenyl-1H-pyrazole core. It is commercially available as a specialized screening compound from Sigma-Aldrich within their collection of rare chemicals for early discovery research.

Molecular Formula C28H28N2O
Molecular Weight 408.5 g/mol
Cat. No. B12029446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one
Molecular FormulaC28H28N2O
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C28H28N2O/c31-26(28-16-20-13-21(17-28)15-22(14-20)18-28)12-11-24-19-30(25-9-5-2-6-10-25)29-27(24)23-7-3-1-4-8-23/h1-12,19-22H,13-18H2/b12-11+
InChIKeyAHLVDXKMGRWENF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one for Focused Screening Libraries


The compound (2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one (CAS 313362-12-8) is a synthetic, adamantyl-substituted chalcone featuring a 1,3-diphenyl-1H-pyrazole core [1]. It is commercially available as a specialized screening compound from Sigma-Aldrich within their collection of rare chemicals for early discovery research [2]. Its core scaffold combines a rigid adamantane cage with a conjugated enone system and a diaryl-pyrazole, resulting in a distinct topological profile that differs from classic flavonoid chalcones or simpler dihydropyrazole derivatives [3]. This compound is not characterized by extensive public biological profiling, positioning it as a high-value tool for target-agnostic phenotypic screening or scaffold-hopping campaigns where novelty is paramount.

Why (2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one Cannot Be Simply Replaced by Common Chalcone Analogs


Generic substitution with simpler chalcones like (E)-1,3-diphenyl-2-propen-1-one or its pyrazoline derivatives (e.g., RS-1 to RS-5 [1]) would fail to capture the unique attributes of this compound. The introduction of the bulky, electron-rich adamantyl group significantly alters key drug-like properties: it raises the calculated lipophilicity (XLogP3 = 6.2 [2]), disrupts molecular planarity, and creates a more pronounced 3D shape [1]. In contrast, common pyrazole-based adamantyl chalcones synthesized for antimicrobial screening often contain a 4,5-dihydropyrazole ring or a pyridyl substitution, which yields a different geometry and electron distribution [1]. These structural modifications directly impact target engagement, off-rate kinetics, and molecular stability, meaning that screening results from closely related analogs cannot be interpolated to this compound. The compound's value proposition for a screening collection lies precisely in its distinct topological and electronic character, which is not replicated by its off-the-shelf, 'flat-land' congeners.

Quantified Differentiation Evidence for (2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one


Enhanced Calculated Lipophilicity vs. the Parent Diphenyl Chalcone Scaffold

The target compound exhibits a calculated XLogP3 of 6.2, a value driven by the addition of the adamantyl group to the chalcone core [1]. This contrasts with the parent scaffold, (E)-1,3-diphenyl-2-propen-1-one, which has a predicted XLogP of approximately 3.0, based on the loss of the C10H15 adamantyl group and an additional nitrogen atom from the pyrazole ring [2]. This increase of roughly 3.2 log units indicates a profoundly higher membrane permeability profile and a shift in bioavailability characteristics, making it structurally pre-disposed for targeting intracellular spaces or crossing lipid-rich barriers.

Physicochemical Property Prediction Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) and the Advantage of a Hydrogen-Bond Silent Scaffold

The TPSA of the target compound is 34.9 Ų [1]. This value is below the widely recognized threshold of 60 Ų for favorable oral absorption and is notably lower than that of its 4,5-dihydropyrazole (pyrazoline) counterparts, which often contain additional hydrogen bond donors. For instance, a pyrazoline analog like RS-2 would typically contain a secondary amine, increasing its TPSA by at least 15-20 Ų and introducing a hydrogen bond donor. The absence of any hydrogen bond donors (count = 0) on the target compound [1] minimizes desolvation penalties and further enhances passive membrane permeation compared to these closely related heterocyclic alternatives.

Permeability Oral Bioavailability Physicochemical Screening

Structural Novelty and 3D Shape Divergence from Commercially Available Pyrazole Analogs

A PubChem similarity search for the target compound demonstrates its low structural redundancy; only two compounds share identical connectivity, and a limited number are highly similar [1]. This contrasts with other commercially explored adamantyl-pyrazole constructs, such as (4-(1-Adamantyl)piperazino)(1,3-diphenyl-1H-pyrazol-4-yl)methanone or 4-(1-adamantyl)-3,5-diphenylpyrazole . The target compound uniquely positions a 1,3-diphenyl-1H-pyrazol-4-yl group at the beta-position of an enone, creating an extended pi-conjugated system not found in the amide-linked or directly coupled alternatives. This structural singularity is characterized by a high quantitative complexity factor (PubChem Complexity = 646 [2]), which is superior to many simpler chalcone analogs, indicating a more intricate molecular graph and a unique patent position for lead development.

Molecular Diversity Scaffold Hopping Chemical Library Design

High-Value Application Scenarios for (2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one


Phenotypic Screening for Novel Anti-infective or Oncolytic Agents

Due to its high calculated lipophilicity (XLogP3 = 6.2) and low TPSA (34.9 Ų) [1], this compound is an ideal candidate for cell-based phenotypic assays targeting intracellular pathogens or neoplastic cells. Its novel adamantyl-pyrazole scaffold [2] diverges from ubiquitous antimicrobial chalcones (e.g., RS-series pyrazolines [3]), enabling discovery of hits with unprecedented mechanisms of action that are not cross-resistant with established drugs. A procurement decision would prioritize this compound for a 'black-box' screening deck where the primary goal is to uncover new chemical starting points for complex diseases.

CNS Drug Discovery Screening Libraries

The absence of hydrogen bond donors (HBD=0) [1] is a well-established prerequisite for blood-brain barrier penetration. This compound's physicochemical profile clearly outperforms the more polar, HBD-containing pyrazoline analogs in this metric. Sourcing this compound is thus a strategic choice for CNS-focused libraries, where it can be deployed to probe neurological targets or to serve as a brain-penetrant positive control during assay development, a role that its generic chalcone analogs cannot fulfill due to intrinsic permeability limitations.

Chemical Biology Tool for Investigating Lipophilic Protein-Protein Interactions (PPIs)

The combination of a large, rigid adamantyl group and a highly conjugated, planar pyrazole-enone system enables the compound to occupy a unique chemical space that is often productive for disrupting PPIs [2]. Its structural complexity (score of 646) and low similarity to known compounds [2] make it a valuable probe for investigating 'undruggable' targets. A specialized library builder would procure this compound specifically for PPI-focused high-throughput screening (HTS) cascades, where the combination of high logP and 3D shape can interrupt extended hydrophobic interfaces.

Scaffold-Hopping Reference Standard in Medicinal Chemistry

Given its unique connectivity and the fact that only two same-connectivity compounds are known [2], this molecule serves as a powerful 'patent-buster' or lead diversification template. An industrial medicinal chemistry group would procure this compound not for its inherent biological activity but as a comparative standard in a scaffold-hopping exercise. By screening this compound head-to-head against lead series from flatter, more common chemotypes, researchers can quantify the impact of introducing a bulkier, more lipophilic adamantyl group on potency, selectivity, and pharmacokinetics, thereby validating a new SAR direction.

Quote Request

Request a Quote for (2E)-1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.